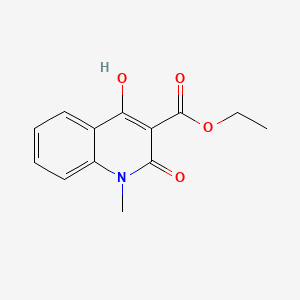

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinolone family. This compound is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a quinoline core structure makes it a valuable scaffold for the development of biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with aniline derivatives under acidic conditions, followed by cyclization and oxidation steps . Another approach utilizes the Smiles rearrangement reaction, where the compound is synthesized through a multi-component reaction involving aldehyde derivatives, amine derivatives, and isocyanides .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as multi-component reactions, is favored to minimize environmental impact and improve atom economy .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity and chemical properties .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has demonstrated that derivatives of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline exhibit significant antibacterial activity. For instance, compounds synthesized from this scaffold were evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Anti-HIV Activity

In a study focused on anti-HIV properties, derivatives of this compound were designed to block the integrase process in HIV replication. While some compounds showed moderate antibacterial activity, their anti-HIV effectiveness was less pronounced at lower concentrations . This highlights the need for further modification to enhance antiviral efficacy.

Therapeutic Applications

The applications of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline extend into several therapeutic areas:

- Antibacterial Agents : The compound's structure allows it to act as a potential candidate for developing new antibiotics, particularly against drug-resistant strains.

- Antiviral Drugs : Its derivatives are being explored for their ability to inhibit HIV replication, making them candidates for further development in antiviral therapies.

- Cancer Research : Some studies suggest that quinoline derivatives may have anticancer properties due to their ability to interact with DNA and inhibit cell proliferation .

Study 1: Antibacterial Evaluation

A series of N'-arylidene derivatives derived from ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline were synthesized and tested against common bacterial pathogens. The results indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .

Study 2: Anti-HIV Activity Assessment

In vitro studies assessed the anti-HIV activity of synthesized compounds based on the quinoline scaffold. While some showed moderate activity against HIV replication, structural modifications are necessary for improved efficacy .

Mecanismo De Acción

The mechanism of action of ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core structure allows the compound to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate include:

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A closely related compound with similar chemical properties and applications.

4-Hydroxy-2-quinolones: A broader class of compounds that share the quinoline core structure and exhibit diverse biological activities.

2-Oxo-1,2-dihydroquinoline-3-carboxylate derivatives: These compounds have variations in their substituents, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Actividad Biológica

Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (commonly referred to as Q1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological assessments, and potential therapeutic applications of Q1, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H13NO4

- Molecular Weight: 247.25 g/mol

- CAS Number: 539-03-7

The compound features a quinoline backbone with a carboxylate functional group, contributing to its reactivity and biological properties.

Synthesis of this compound

Q1 can be synthesized through various methods, including the reaction of 2-amino benzaldehyde with diethyl malonate in the presence of a base such as piperidine. The synthesis typically involves multiple steps, including cyclization and hydrolysis processes to yield the desired product with high purity.

Antimicrobial Properties

Research indicates that Q1 exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, Q1 demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

Q1 has also been investigated for its anti-inflammatory effects. In vitro studies using TNF-induced HeLa cells showed that treatment with Q1 significantly reduced NF-κB activation, a critical pathway in inflammation . This suggests potential applications in treating inflammatory diseases.

Cholinesterase Inhibition

Another area of interest is the compound's activity as a cholinesterase inhibitor. A study demonstrated that Q1 effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition constants were found to be in the micromolar range, indicating potential for developing treatments for Alzheimer's disease .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, Q1 was administered to cultured human colorectal cancer cells (HT29). The results indicated that Q1 reduced TNF-induced expression of pro-inflammatory cytokines by approximately 50%, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of Q1 against traditional antibiotics. The results showed that Q1 had comparable or superior activity against certain bacterial strains, highlighting its potential as an alternative therapeutic agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of Q1 with various biological targets. These studies suggest that Q1 interacts favorably with active sites of enzymes involved in inflammation and neurotransmission, supporting its role as a lead compound for further drug development .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)14(2)12(10)16/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIHLDXSSGANGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206122 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57513-54-9 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57513-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057513549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-3-[ethoxy(hydroxy)methylidene]-1-methylquinoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.